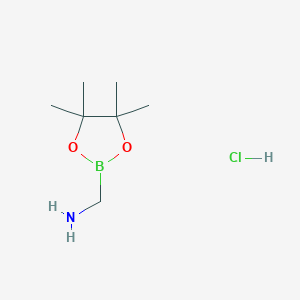
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate
概要
説明
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is an organic compound with the molecular formula C11H11FN2O2 and a molecular weight of 222.22 g/mol . This compound is characterized by the presence of a fluoro-substituted phenyl ring and a morpholine ring connected through an isocyanate group. It is primarily used in research and development settings for various chemical syntheses and applications .
準備方法
The synthesis of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate typically involves the reaction of 3-fluoro-4-nitroaniline with phosgene in the presence of a base to form the corresponding isocyanate . The reaction conditions generally require a controlled environment to handle the toxic and reactive nature of phosgene. Industrial production methods may involve similar synthetic routes but on a larger scale with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamic acids and esters.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water, under conditions that favor nucleophilic attack on the isocyanate group. Major products formed from these reactions include ureas, carbamates, and polyurethanes .
科学的研究の応用
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate has several scientific research applications:
作用機序
The mechanism of action of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification, where the compound targets specific amino acid residues in proteins .
類似化合物との比較
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate can be compared with other similar compounds, such as:
3-Fluoro-4-methylphenyl isocyanate: This compound has a methyl group instead of a morpholine ring, leading to different reactivity and applications.
4-(Trifluoromethyl)phenyl isocyanate: The presence of a trifluoromethyl group significantly alters the electronic properties and reactivity compared to the morpholine-substituted compound.
3-Fluorophenyl isocyanate: Lacks the morpholine ring, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its combination of a fluoro-substituted phenyl ring and a morpholine ring, which imparts distinct reactivity and versatility in various chemical and biological applications .
特性
IUPAC Name |
4-(2-fluoro-4-isocyanatophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-10-7-9(13-8-15)1-2-11(10)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYQLZHULWIALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N=C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269132 | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224323-51-7 | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224323-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117491.png)
![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)




![4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3117545.png)



![N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide](/img/structure/B3117564.png)



